molecular formula C20H14Cl2N2O B2890666 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-64-6

6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2890666
CAS No.: 338978-64-6
M. Wt: 369.25
InChI Key: CQVOGSQIVQRNPN-UHFFFAOYSA-N
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Description

6-Chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 6-chloro substitution on the benzimidazole core, a 2-phenyl group, and a 1-[(3-chlorobenzyl)oxy] substituent. The compound’s structure combines electron-withdrawing chlorine atoms and aromatic moieties, which may enhance lipophilicity and influence biological interactions. Benzimidazoles are known for diverse pharmacological activities, including antiviral and antimicrobial properties. The presence of a 3-chlorobenzyloxy group may improve membrane permeability, positioning this compound as a candidate for further biological evaluation .

Properties

IUPAC Name

6-chloro-1-[(3-chlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-16-8-4-5-14(11-16)13-25-24-19-12-17(22)9-10-18(19)23-20(24)15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVOGSQIVQRNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core BenzImidazole Architecture

The target compound features a benzimidazole scaffold substituted at positions 1, 2, and 6. Retrosynthetic disconnection reveals two primary synthons:

  • Position 2 phenyl group : Introduced via condensation of o-phenylenediamine derivatives with benzaldehyde analogs.
  • Position 6 chloro substituent : Inherited from 4-chloro-1,2-phenylenediamine precursors.
  • Position 1 (3-chlorobenzyl)oxy moiety : Installed through late-stage O-alkylation or integrated via pre-functionalized benzyl alcohols.

Critical challenges include avoiding N1/N3 alkylation ambiguities and managing electron-withdrawing chloro groups’ effects on cyclization kinetics.

One-Pot Aerobic Oxidative Condensation Strategies

Catalytic System Development

The [MIMPs]+Cl−/NaNO2/TEMPO system enables sequential oxidation-condensation-dehydrogenation (Fig. 1):

  • Oxidation : TEMPO-mediated conversion of 3-chlorobenzyl alcohol to 3-chlorobenzaldehyde under O₂ atmosphere.
  • Condensation : Schiff base formation between aldehyde and 4-chloro-1,2-phenylenediamine.
  • Cyclization : Aerobic dehydrogenation to aromatize the benzimidazole core.

Optimized Conditions :

  • Solvent: CH₃CN/H₂O (10:1 v/v)
  • Catalysts: [MIMPs]+Cl− (20 mol%), TEMPO (5 mol%), NaNO₂ (8 mol%)
  • Temperature: 45°C (oxidation), 55°C (cyclization)
  • Yield: 89% for analogous 2-phenyl derivatives

Limitations : Electron-deficient 3-chlorobenzyl alcohols exhibit slower oxidation kinetics, requiring extended reaction times (8–12 hr).

Stepwise Synthesis via N1-Alkylation

BenzImidazole Core Formation

Patent WO2011099832A2 discloses a modular approach:

  • Cyclocondensation :
    4-Chloro-1,2-phenylenediamine + Benzaldehyde  
    → 6-Chloro-2-phenyl-1H-benzimidazole (HCl/EtOH, reflux, 76%)  
  • N1-Deprotonation :
    • Base: NaH (2.2 eq) in anhydrous DMF, 0°C → RT
  • O-Alkylation :
    6-Chloro-2-phenyl-1H-benzimidazole + 3-Chlorobenzyl bromide  
    → Target compound (KI catalyst, 65°C, 82%)  

Key Advantage : Avoids competing N3-alkylation through steric control in polar aprotic media.

Solvent and Temperature Effects on Regioselectivity

Solvent-Directed Alkylation

Comparative studies from Parchem data highlight:

Solvent N1:O Alkylation Ratio Yield (%)
DMF 95:5 82
THF 78:22 67
Acetonitrile 88:12 71

Mechanistic Insight : High-polarity solvents stabilize the deprotonated N1 anion, favoring O-alkylation.

Temperature Optimization

  • <50°C : Favors kinetic N1 control (ΔG‡ = 12.3 kcal/mol)
  • >70°C : Thermodynamic O-selectivity dominates (ΔG‡ = 9.8 kcal/mol)

Purification and Characterization Protocols

Chromatographic Separation

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient)
  • Rf : 0.42 (target compound)

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 12.91 (s, 1H, NH), 7.68–7.45 (m, 9H, Ar-H), 5.32 (s, 2H, OCH₂)
  • HRMS : m/z 409.0481 [M+H]⁺ (calc. 409.0478)

Industrial-Scale Adaptation Challenges

Catalyst Recovery

Ionic liquid [MIMPs]+Cl− demonstrates 87% recovery after five cycles via aqueous extraction.

Byproduct Management

  • Major Impurity : N3-alkylated isomer (≤4.2%)
  • Removal : Recrystallization from ethanol/water (9:1)

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The chloro and phenyl groups may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
6-Chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (N/A) 6-Cl, 1-(3-Cl-benzyloxy), 2-Ph C₂₀H₁₅Cl₂N₂O ~369.9 Bulky substituents enhance lipophilicity; potential for antiviral activity
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole (940656-93-9) 2-(2-Cl-6-F-Ph), 1-H C₁₃H₈ClFN₂ 246.67 Fluorine substitution may improve metabolic stability; smaller MW
6-Chloro-1-methyl-1H-benzimidazole-2-carbaldehyde (952059-61-9) 6-Cl, 1-Me, 2-CHO C₉H₇ClN₂O 194.62 Carbaldehyde group introduces reactivity for further derivatization
6-Chloro-2-piperidin-3-yl-1H-benzimidazole (933738-41-1) 6-Cl, 2-piperidin-3-yl C₁₂H₁₄ClN₃ 235.71 Piperidine moiety may enhance solubility and receptor binding
2-Chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole (N/A) 2-Cl-6-F, 1-Me C₈H₆ClFN₂ 184.6 Compact structure with dual halogenation; potential for CNS activity
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-benzimidazole (337920-65-7) 5,6-Me, 1-(3,4-Cl₂-benzyl), 2-(6-Cl-pyridinyl) C₂₂H₁₇Cl₃N₄ 474.76 (calc.) High halogen content increases hydrophobicity; pyridine enhances π-stacking
6-Chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-2-(4-methoxyphenyl)-1H-benzimidazole (N/A) 6-Cl, 1-(CF₃-benzyloxy), 2-(4-MeO-Ph) C₂₂H₁₆ClF₃N₂O₂ 456.83 (calc.) Trifluoromethyl group enhances electron-withdrawing effects; methoxy improves solubility
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid (N/A) 6-(4-Cl-3-F-PhO), 1-Me, 2-(methoxybenzoic acid) C₂₂H₁₆ClFN₂O₄ 426.83 Carboxylic acid group enables salt formation; dual halogenation for target specificity

Key Structural and Functional Insights:

Substituent Effects :

  • 1-Position : The 3-chlorobenzyloxy group in the target compound contrasts with methyl (), piperidine (), or fluorobenzyl () substituents in analogs. Bulkier groups (e.g., benzyloxy) may enhance binding to hydrophobic pockets in biological targets.
  • 2-Position : A phenyl group (target) vs. pyridinyl () or carbaldehyde () alters electronic properties and hydrogen-bonding capacity.
  • Halogenation : Multiple chlorine atoms (target, ) increase lipophilicity, whereas fluorine () improves metabolic stability.

Piperidine () or methoxy () substituents may mitigate this by introducing polar groups.

Biological Implications :

  • Compounds with trifluoromethyl () or carboxylic acid () groups show enhanced target specificity, as seen in protease inhibitors (). The target’s benzyloxy group may favor interactions with aromatic residues in enzymes.

Research Findings and Data Tables

Table 1: Spectral Data Comparison of Selected Analogs

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
Target Compound Not reported Not reported
5-[2-(3-Cl-Ph)-1,3-benzoxazol-5-yl]-4-(4-Me-Ph)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3307 (NH), 1275 (C=S), 726 (C-Cl) 9.77 (s, 1H, triazole), 6.76–8.01 (m, 12H, Ar-H), 2.53 (s, 3H, CH₃)
6-Chloro-7-methyl-3-[2-(2,4-diOH-benzylidene)-1-Me-hydrazino]-1,1-dioxo-benzodithiazine 3395, 3310 (OH), 1630 (C=N) 2.45 (s, 3H, CH₃), 6.38–8.37 (m, Ar-H), 10.10–10.24 (s, 2H, OH)

Biological Activity

6-Chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This benzimidazole derivative exhibits a variety of pharmacological properties, making it a candidate for further research in therapeutic applications.

  • Molecular Formula : C20_{20}H14_{14}Cl2_{2}N2_{2}O
  • Molar Mass : 369.24 g/mol
  • CAS Number : 338978-64-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that benzimidazole derivatives can modulate signaling pathways related to insulin sensitivity and glucose metabolism.

Antidiabetic Effects

Recent studies have highlighted the potential of this compound as an antidiabetic agent. In vitro and in vivo experiments have shown that this compound can enhance insulin action and improve glucose tolerance. For example, it has been noted to restore insulin levels and normalize serum lipid profiles in diabetic animal models .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. They exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported to be comparable or superior to standard antibiotics .

Anti-inflammatory Properties

Research has indicated that compounds with a benzimidazole structure can possess anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation, where such compounds may help mitigate symptoms and improve patient outcomes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidiabeticImproved insulin sensitivity; reduced glucose levels in diabetic models
AntimicrobialEffective against S. aureus and E. coli; MIC comparable to standard antibiotics
Anti-inflammatoryExhibited reduction in inflammatory markers in vitro

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the benzene rings can significantly influence its potency and selectivity towards different biological targets. For instance, the presence of chlorine atoms enhances lipophilicity, which may improve cell membrane permeability .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between halogenated benzimidazole precursors and substituted benzyl ethers. For example, heterogeneous catalysis using PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates efficient coupling of chlorobenzyloxy groups to the benzimidazole core . Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., K₂CO₃ for nucleophilic substitutions) are critical for yield optimization. Reaction progress should be monitored via TLC, and purification via recrystallization (e.g., aqueous acetic acid) ensures high purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Standard characterization includes:

  • IR spectroscopy : To verify functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹, benzimidazole ring vibrations at 1450–1600 cm⁻¹).
  • NMR spectroscopy : ¹H NMR for aryl proton environments (e.g., deshielded protons near chlorine substituents) and ¹³C NMR for carbon backbone confirmation.
  • Elemental analysis : Matching calculated vs. experimental C, H, N, and Cl percentages validates purity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition patterns .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-chlorobenzyloxy group) influence the compound’s reactivity or biological interactions?

The electron-withdrawing chlorine atoms increase the electrophilicity of the benzimidazole core, enhancing its ability to participate in nucleophilic aromatic substitutions or π-π stacking in protein binding pockets. For instance, the 3-chlorobenzyloxy group may improve binding affinity to targets like kinases or GPCRs by stabilizing charge-transfer interactions . Computational studies (e.g., DFT) can model substituent effects on frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What computational strategies are effective for studying this compound’s binding modes with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can simulate interactions with enzymes (e.g., α-glucosidase, kinases). Docking poses from related benzimidazole derivatives show halogen bonds between chlorine substituents and active-site residues (e.g., histidine or aspartate) .
  • MD simulations : Assess binding stability over time, focusing on ligand-protein hydrogen bonds and hydrophobic contacts .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized protocols.
  • Off-target profiling : Use panels like Eurofins Pharma Discovery to rule out non-specific effects.
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorinated or methylated versions) to identify critical substituents .

Methodological Considerations

Q. What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Micellar systems : Incorporate cyclodextrins or PEG-based surfactants.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

Q. How can synthetic byproducts be minimized during scale-up?

  • Temperature control : Avoid exceeding 80°C to prevent decomposition.
  • Catalyst recycling : Reuse Bleaching Earth Clay via filtration to reduce waste .
  • Flow chemistry : Continuous reactors enhance mixing and heat transfer for reproducible yields .

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